molecular formula C13H14 B15411207 3-(2-Methyl-propenyl)-1H-indene CAS No. 819871-70-0

3-(2-Methyl-propenyl)-1H-indene

Cat. No.: B15411207
CAS No.: 819871-70-0
M. Wt: 170.25 g/mol
InChI Key: FEXGRHGTFRQYQI-UHFFFAOYSA-N
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Description

3-(2-Methyl-propenyl)-1H-indene is a useful research compound. Its molecular formula is C13H14 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What catalytic systems and reaction conditions are optimal for synthesizing 3-(2-Methyl-propenyl)-1H-indene derivatives?

  • Methodological Answer : FeCl₃ in hexafluoroisopropanol (HFIP) is widely used for cyclization of propargylic alcohols to indene derivatives. For example, 1-(trifluoromethyl)-1H-indene derivatives were synthesized with FeCl₃ in HFIP at 60°C, yielding 60–90% via column chromatography purification . Gold catalysis (e.g., AuCl₃) has also been employed for 1,4-enyne acetates, achieving 22–92% yields, though substrates with tri-/tetrasubstituted alkenes showed no reactivity . Optimize solvent polarity, catalyst loading, and temperature to balance reaction efficiency and selectivity.

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR of 3-mesityl-1-(4-methoxyphenyl)-1H-indene revealed distinct aromatic proton splitting, while ¹³C NMR confirmed trifluoromethyl group integration at δ 123–125 ppm . HRMS validates molecular formulas by matching calculated and observed m/z values. X-ray crystallography (e.g., SHELXS97) further resolves substituent positioning in crystalline derivatives .

Q. What analytical techniques detect this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with NIST library matching is standard. In lab-scale biomass decomposition studies, this compound was identified via retention time (7.62 min) and m/z 170 (C₁₃H₁₄) . For quantification, combine GC with internal standards or use UPLC-MS for higher sensitivity in biological matrices .

Advanced Research Questions

Q. How do substituent electronic and steric effects influence reaction efficiency in indene synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., CF₃) enhance electrophilic cyclization rates but may reduce yields due to steric hindrance. For example, 3-(4-chloro-m-xylene)-substituted indene (2s) yielded only 19%, while less hindered analogs achieved >70% . Computational DFT studies can model transition states to predict substituent effects. Adjust aryl group bulkiness and catalyst Lewis acidity (e.g., FeCl₃ vs. AuCl₃) to mitigate steric clashes .

Q. What mechanistic pathways explain this compound polymerization and conversion into polyaromatic hydrocarbons (PAHs)?

  • Methodological Answer : Lab-scale biomass experiments revealed 1H-indene polymerization into chrysene via Diels-Alder-like cycloadditions. Catalytic bed materials (e.g., coated olivine) reduce chrysene formation by converting indene into smaller molecules (e.g., benzene derivatives) via steam reforming (C₉H₈ + H₂O → CO + H₂ + lighter hydrocarbons) . Monitor intermediates via in situ FTIR or isotopic labeling to track reaction pathways.

Q. How can computational toxicology models predict the environmental and biological risks of this compound derivatives?

  • Methodological Answer : ADMET Predictor® and OECD QSAR Toolbox evaluate parameters like LogP (lipophilicity) and Ames mutagenicity. For brominated indenes (e.g., OBTMPI), in silico models predicted bioaccumulation potential (LogP = 8.2) and hepatic toxicity via cytochrome P450 inhibition . Validate predictions with in vitro assays (e.g., Microtox® for ecotoxicity).

Q. What strategies address low regioselectivity in gold-catalyzed indene synthesis?

  • Methodological Answer : Gold-catalyzed reactions of 1,4-enyne acetates require substrates with disubstituted alkenes for regiocontrol. For example, tri-/tetrasubstituted alkenes (e.g., 1l, 1m) failed to react, while para-substituted aryl groups (e.g., p-fluorophenyl) maintained 29–72% yields . Use directing groups (e.g., hydroxyl, amine) or chiral ligands (e.g., BINAP) to enhance selectivity.

Q. Data Contradiction and Optimization

Q. Why do certain substituents lead to significant yield disparities in FeCl₃-catalyzed indene synthesis?

  • Analysis : Steric hindrance from bulky groups (e.g., 2,5-diisopropylphenyl) can slow cyclization kinetics despite FeCl₃’s high activity. Contrastingly, mesityl groups improved yields (90%) due to favorable π-π stacking in transition states . Screen alternative catalysts (e.g., Brønsted acids) or microwave-assisted heating to accelerate hindered reactions.

Q. How can conflicting data on chrysene formation from 1H-indene be reconciled?

  • Analysis : Chrysene generation depends on catalytic bed material activity. Higher catalytic activity (e.g., olivine vs. sand) reduces chrysene by promoting indene fragmentation . Control reactor temperature (<600°C) and steam-to-carbon ratio to favor depolymerization over PAH formation.

Q. Tables for Key Data

Synthetic Method CatalystYield RangeKey LimitationReference
FeCl₃/HFIP cyclizationFeCl₃60–90%Steric hindrance lowers yields
Gold-catalyzed 1,4-enyneAuCl₃22–92%Requires disubstituted alkenes
Dehydration of 4-methylindanolAcidic Al₂O₃N/ACompeting dimerization
Analytical Technique Application ExampleReference
GC-MS/NISTIdentification via RT (7.62 min) and m/z 170
HRMSMolecular formula validation (C₁₃H₁₄)
DFT ModelingSubstituent effect prediction

Properties

CAS No.

819871-70-0

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)-1H-indene

InChI

InChI=1S/C13H14/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)12/h3-6,8-9H,7H2,1-2H3

InChI Key

FEXGRHGTFRQYQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CCC2=CC=CC=C21)C

Origin of Product

United States

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